molecular formula C15H12O3 B106132 2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione CAS No. 15297-93-5

2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione

Cat. No. B106132
CAS RN: 15297-93-5
M. Wt: 240.25 g/mol
InChI Key: RDUXRYJQWALZGE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ belongs to the family of naphthoquinone compounds, which are known for their ability to undergo redox reactions. DMNQ has been used as a model compound to study the mechanism of action of various enzymes and proteins.

Scientific Research Applications

Anticancer Properties

A study by Schaffner-Sabba et al. (1984) explored derivatives of 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, including the 2,2-dimethyl derivative, for their potential in cancer treatment. They found these compounds retained good enzyme activity and showed promising results in prolonging survival in mice with Rauscher leukemia virus-induced leukemia (Schaffner-Sabba et al., 1984).

Metabolic Pathways in Mammals

Savage et al. (2008) identified a novel glucosylsulfate conjugate as a metabolite of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501, β-Lapachone) in mammals. This discovery revealed a new metabolic pathway for humans, expanding the understanding of how this compound is processed in the body (Savage et al., 2008).

Synthesis and Derivative Preparation

Research by Cotterill et al. (1998) focused on preparing various derivatives of 2,2-dimethyl-naphtho[1,2-b]pyrans. Their work contributes to the understanding of the chemical properties and potential applications of these derivatives in various fields (Cotterill et al., 1998).

Application in Endophytic Fungi

A study by Zhang et al. (2007) characterized compounds from Aspergillus niger, including derivatives of naphtho[1,2-b]pyran. These findings are significant for understanding the role of these compounds in marine ecosystems and their potential biological activities (Zhang et al., 2007).

Photochemical Properties and Cytotoxicities

Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-Naphtho[1,2-b]pyran and its photodimers. Their research sheds light on the unique characteristics of these compounds when exposed to light, which could be relevant for applications in photochemistry and materials science (Ota et al., 2015).

properties

CAS RN

15297-93-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,2-dimethylbenzo[h]chromene-5,6-dione

InChI

InChI=1S/C15H12O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-8H,1-2H3

InChI Key

RDUXRYJQWALZGE-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Reactant of Route 2
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Reactant of Route 3
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Reactant of Route 4
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Reactant of Route 5
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Reactant of Route 6
2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione

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